molecular formula C11H13BrN2O3 B1604497 3-Bromo-N,N-diethyl-5-nitrobenzamide CAS No. 929000-34-0

3-Bromo-N,N-diethyl-5-nitrobenzamide

Cat. No. B1604497
CAS RN: 929000-34-0
M. Wt: 301.14 g/mol
InChI Key: BCJGPZGRXWUAAQ-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-nitrobenzamide is a chemical compound with the molecular formula C11H13BrN2O3 . It has an average mass of 301.137 Da and a monoisotopic mass of 300.010956 Da . Its ChemSpider ID is 21472749 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N,N-diethyl-5-nitrobenzamide consists of a benzamide core with a bromo group at the 3-position and a nitro group at the 5-position . The molecule also contains two ethyl groups attached to the nitrogen atom of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N,N-diethyl-5-nitrobenzamide include a molecular weight of 301.14 g/mol, an XLogP3-AA of 2.6, and a topological polar surface area of 66.1 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are 300.01095 g/mol .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Research in crystal engineering explores the assembly of molecular structures through non-covalent interactions such as hydrogen bonds and halogen bonds. A study by Saha, Nangia, and Jaskólski (2005) discusses the use of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes. These interactions are pivotal in designing crystal structures with desired properties, highlighting the potential application of 3-Bromo-N,N-diethyl-5-nitrobenzamide in the field of crystal engineering and materials science (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Environmental Microbiology and Biodegradation

The degradation of herbicides and other environmentally persistent organic compounds is a significant area of research in environmental microbiology. McBride, Kenny, and Stalker (1986) reported on the metabolism of bromoxynil, a compound structurally related to 3-Bromo-N,N-diethyl-5-nitrobenzamide, by Klebsiella pneumoniae subsp. ozaenae. This study highlights the potential application of 3-Bromo-N,N-diethyl-5-nitrobenzamide in bioremediation studies, where microbial metabolism could be exploited to degrade environmental pollutants (K. McBride, J. W. Kenny, & D. Stalker, 1986).

Synthetic Chemistry and Compound Development

Antiviral Research

Research in antiviral therapy often involves the identification and development of compounds that can inhibit viral replication. Rice, Schaeffer, Graham, Bu, McDougal, Orloff, Villinger, Young, Oroszlan, and Fesen (1993) studied 3-nitrosobenzamide, a compound with a functional group similar to that in 3-Bromo-N,N-diethyl-5-nitrobenzamide, for its antiviral action against human immunodeficiency virus (HIV) in human lymphocytes. The study highlights the potential application of 3-Bromo-N,N-diethyl-5-nitrobenzamide in antiviral research, particularly in studying the mechanisms of viral inhibition and the development of new antiviral therapies (W. Rice, C. Schaeffer, L. Graham, M. Bu, J. McDougal, S. Orloff, F. Villinger, M. Young, S. Oroszlan, & M. Fesen, 1993).

properties

IUPAC Name

3-bromo-N,N-diethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-13(4-2)11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJGPZGRXWUAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650385
Record name 3-Bromo-N,N-diethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-diethyl-5-nitrobenzamide

CAS RN

929000-34-0
Record name 3-Bromo-N,N-diethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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